molecular formula C12H12N6O2S2 B5878252 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No.: B5878252
M. Wt: 336.4 g/mol
InChI Key: PASJFHYRVVFKME-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of both benzothiazole and tetrazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with methoxy-substituted carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Tetrazole Group: The tetrazole group can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile. In this case, 1-methyl-1H-tetrazole can be synthesized from methylamine and sodium azide.

    Thioether Formation: The final step involves the coupling of the benzothiazole derivative with the tetrazole derivative through a thioether linkage. This can be achieved using reagents such as thiolating agents under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.

    Substitution: The methoxy group on the benzothiazole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thioethers or amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has several potential scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for biological studies.

    Medicine: Its potential therapeutic properties can be explored for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or dyes.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can interact with biological macromolecules through π-π stacking, hydrogen bonding, and hydrophobic interactions. The tetrazole group can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: Lacks the tetrazole moiety, which may result in different biological activities.

    2-(1H-tetrazol-5-ylthio)acetamide: Lacks the benzothiazole moiety, which may affect its chemical reactivity and biological properties.

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide is unique due to the presence of both benzothiazole and tetrazole moieties, which can confer distinct chemical and biological properties. This dual functionality may enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2S2/c1-18-12(15-16-17-18)21-6-10(19)14-11-13-8-4-3-7(20-2)5-9(8)22-11/h3-5H,6H2,1-2H3,(H,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASJFHYRVVFKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802750
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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